molecular formula C12H18ClN5O2 B12762811 Theophylline, 8-(4-piperidyl)-, hydrochloride CAS No. 96434-27-4

Theophylline, 8-(4-piperidyl)-, hydrochloride

Cat. No.: B12762811
CAS No.: 96434-27-4
M. Wt: 299.76 g/mol
InChI Key: LAZDFLRTLLKVPC-UHFFFAOYSA-N
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Description

Theophylline, 8-(4-piperidyl)-, hydrochloride is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the piperidyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-(4-piperidyl)-, hydrochloride typically involves the introduction of the piperidyl group to the theophylline molecule. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: Theophylline can undergo nucleophilic substitution reactions with piperidine derivatives under basic conditions.

    Cyclization Reactions: Cyclization of appropriate precursors in the presence of catalysts can lead to the formation of the piperidyl group attached to the theophylline core.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-(4-piperidyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced piperidyl groups.

Scientific Research Applications

Theophylline, 8-(4-piperidyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Theophylline, 8-(4-piperidyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Inhibiting Phosphodiesterase: Leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.

    Antagonizing Adenosine Receptors: Reducing bronchoconstriction and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A parent compound used as a bronchodilator.

    Aminophylline: A derivative of theophylline with enhanced solubility.

    Dyphylline: Another xanthine derivative with bronchodilator properties.

Uniqueness

Theophylline, 8-(4-piperidyl)-, hydrochloride is unique due to the presence of the piperidyl group, which enhances its pharmacological profile and provides additional therapeutic benefits compared to other theophylline derivatives.

Properties

CAS No.

96434-27-4

Molecular Formula

C12H18ClN5O2

Molecular Weight

299.76 g/mol

IUPAC Name

1,3-dimethyl-8-piperidin-4-yl-7H-purine-2,6-dione;hydrochloride

InChI

InChI=1S/C12H17N5O2.ClH/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7;/h7,13H,3-6H2,1-2H3,(H,14,15);1H

InChI Key

LAZDFLRTLLKVPC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCNCC3.Cl

Origin of Product

United States

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